Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate
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Overview
Description
Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate: is a complex organic compound with a molecular formula of C22H21N3O3 and a molecular weight of 375.4 g/mol. This compound is notable for its intricate structure, which includes an amino group, a carbamoylphenyl group, and a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 3-nitrobenzoic acid with methylamine to form methyl 3-nitrobenzoate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reaction: The resulting methyl 3-amino-2-benzoate is then coupled with 4-(2-carbamoylphenyl)benzyl chloride in the presence of a base like sodium hydroxide to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like nitric acid.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sulfuric acid, nitric acid, chlorosulfonic acid.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate is used in several fields of scientific research:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by the compound’s functional groups, which form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-[[4-(2-cyanophenyl)phenyl]methylamino]benzoate
- Methyl 3-amino-2-[[4-(2-nitrophenyl)phenyl]methylamino]benzoate
- Methyl 3-amino-2-[[4-(2-hydroxyphenyl)phenyl]methylamino]benzoate
Uniqueness
Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate is unique due to the presence of the carbamoyl group, which imparts specific chemical reactivity and biological activity. This makes it particularly useful in applications where precise molecular interactions are required.
Properties
IUPAC Name |
methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-28-22(27)18-7-4-8-19(23)20(18)25-13-14-9-11-15(12-10-14)16-5-2-3-6-17(16)21(24)26/h2-12,25H,13,23H2,1H3,(H2,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTPUFDSSLWLPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)NCC2=CC=C(C=C2)C3=CC=CC=C3C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201133711 |
Source
|
Record name | Methyl 3-amino-2-[[[2′-(aminocarbonyl)[1,1′-biphenyl]-4-yl]methyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201133711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147404-75-9 |
Source
|
Record name | Methyl 3-amino-2-[[[2′-(aminocarbonyl)[1,1′-biphenyl]-4-yl]methyl]amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147404-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-2-[[[2′-(aminocarbonyl)[1,1′-biphenyl]-4-yl]methyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201133711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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